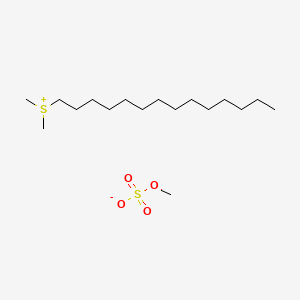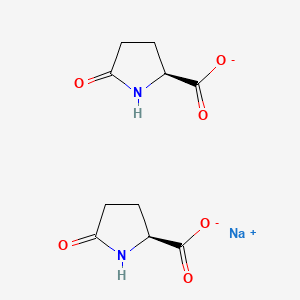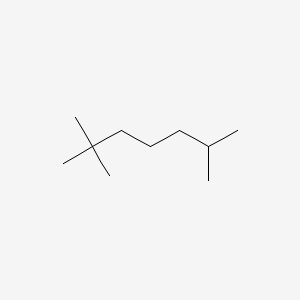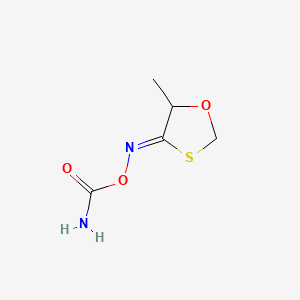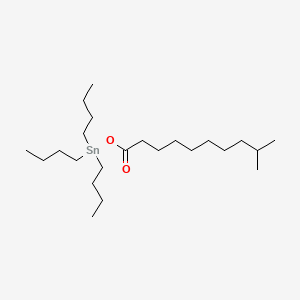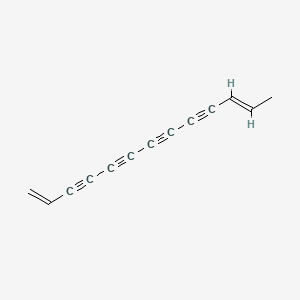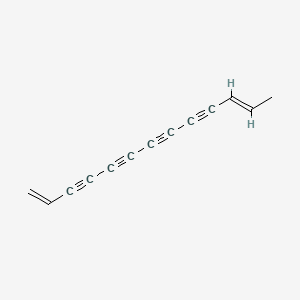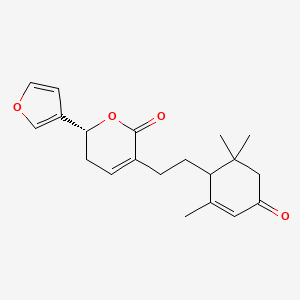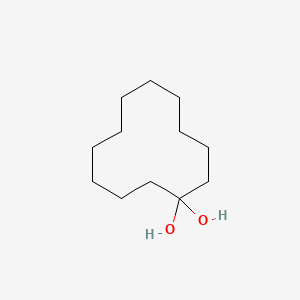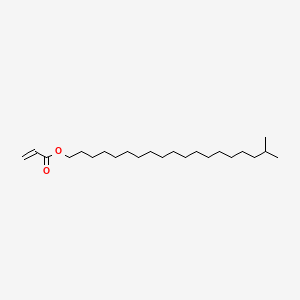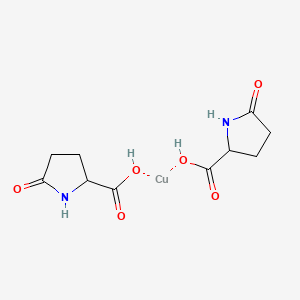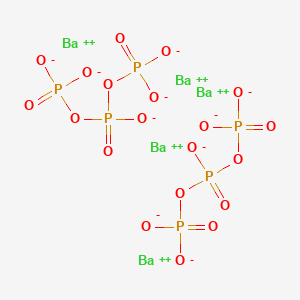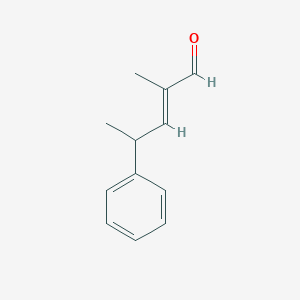
2-Pentenal, 2-methyl-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a colorless to slightly yellow liquid with a cocoa-like aroma . This compound is often used in the flavor and fragrance industry due to its pleasant scent.
Vorbereitungsmethoden
2-Pentenal, 2-methyl-4-phenyl- can be synthesized through aldol condensation of the corresponding aldehydes in the presence of a basic catalyst . One common method involves the reaction of propionaldehyde with a nitrogenous organic alkali and an organic acid, followed by stirring and washing with water to obtain the desired product . This method is advantageous due to its high selectivity and stable reaction conditions.
Analyse Chemischer Reaktionen
2-Pentenal, 2-methyl-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Pentenal, 2-methyl-4-phenyl- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 2-Pentenal, 2-methyl-4-phenyl- involves its interaction with molecular targets and pathways in biological systems. It can act as a ligand, binding to specific receptors and modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Vergleich Mit ähnlichen Verbindungen
2-Pentenal, 2-methyl-4-phenyl- can be compared with other similar compounds such as:
2-Pentenal: A simpler aldehyde with a similar structure but lacking the phenyl and methyl groups.
4-Methyl-2-phenyl-2-hexenal: A compound with an additional carbon in the chain, which may affect its chemical properties and applications.
Benzaldehyde: A related aromatic aldehyde with different functional groups and applications.
The uniqueness of 2-Pentenal, 2-methyl-4-phenyl- lies in its specific structure, which imparts distinct chemical properties and a pleasant aroma, making it valuable in the flavor and fragrance industry.
Eigenschaften
CAS-Nummer |
91495-55-5 |
|---|---|
Molekularformel |
C12H14O |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
(E)-2-methyl-4-phenylpent-2-enal |
InChI |
InChI=1S/C12H14O/c1-10(9-13)8-11(2)12-6-4-3-5-7-12/h3-9,11H,1-2H3/b10-8+ |
InChI-Schlüssel |
XSMFXVZQDZCADN-CSKARUKUSA-N |
Isomerische SMILES |
CC(/C=C(\C)/C=O)C1=CC=CC=C1 |
Kanonische SMILES |
CC(C=C(C)C=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


